![molecular formula C19H24N2O2S B7518165 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mecanismo De Acción
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide exerts its pharmacological effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking BTK, 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins involved in cell signaling, apoptosis, and immune responses. It can also affect the levels of cytokines and chemokines, which play important roles in inflammation and immune regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for BTK inhibition. It can be easily synthesized and purified, and it has a favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide. One direction is to explore its potential applications in other diseases, such as viral infections, inflammatory bowel disease, and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs, such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide, as well as its optimal dosing and administration regimens.
Métodos De Síntesis
The synthesis of 4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-(piperidin-1-ylmethyl)aniline, followed by the addition of an amine to the resulting intermediate. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has shown efficacy in inhibiting the proliferation and survival of cancer cells, as well as reducing inflammation and autoimmunity in various animal models.
Propiedades
IUPAC Name |
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-18-9-7-17(8-10-18)15-21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZJANPLFZNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
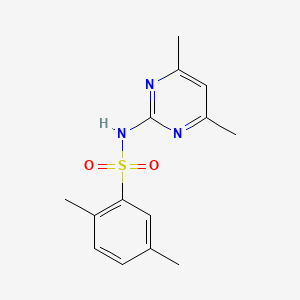
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)
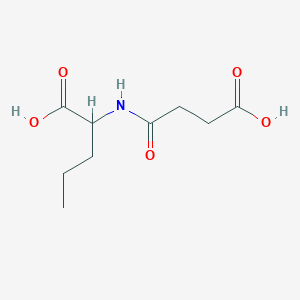
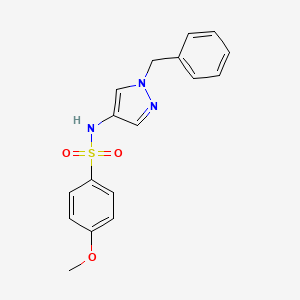
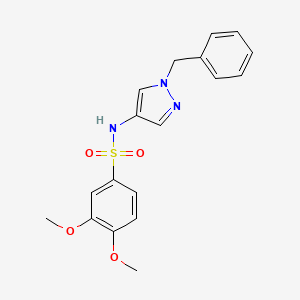
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
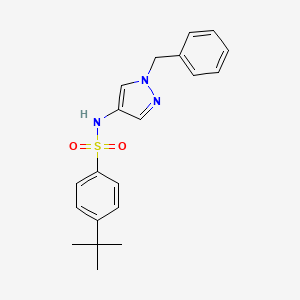
![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
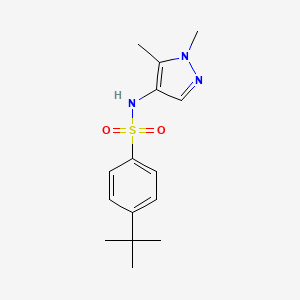
![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)


